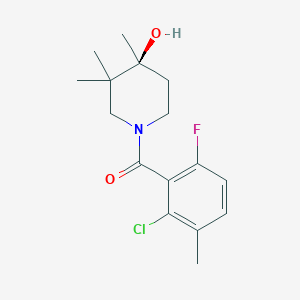![molecular formula C17H20N2O4S B5569251 ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves multi-step chemical reactions starting from basic thiazole compounds. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature (Mohamed, 2021). Such processes often involve nucleophilic substitution and cyclization steps to introduce the thiazole moiety and other functional groups into the molecule.
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been elucidated using various spectroscopic techniques and X-ray crystallography. These studies reveal the detailed atomic arrangement and bonding within the molecules, highlighting the presence of hydrogen-bonded dimers and other intermolecular interactions that influence the compound's physical and chemical properties (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and reactions with electrophilic reagents. These reactions modify the thiazole core and introduce new functional groups, significantly altering the compound's chemical properties and reactivity. For example, acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate yields 2-acetyl(arylsulfonyl)amino derivatives, which can be further transformed into other compounds through deacetylation and esterification (Dovlatyan et al., 2004).
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are significant in chemical synthesis due to their versatile applications. The compound serves as a foundational structure for synthesizing various derivatives with potential antimicrobial activities. For instance, modifications of this compound have led to the development of molecules with improved antimicrobial properties against a range of bacterial and fungal strains. The structure-activity relationship of these derivatives provides insights into designing more effective antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antimicrobial Studies
Research has also focused on the antimicrobial potential of thiazole derivatives. Specific modifications in the ethyl 2-amino-4-methylthiazole-5-carboxylate structure have shown promise in antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents. This is evident from studies exploring the synthesis of thiazoles and their fused derivatives, demonstrating significant in vitro activity against both bacterial and fungal pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Molecular Modification and Analysis
Further, the compound has been a subject of synthetic modification to explore its potential in various biological applications. Through molecular modifications and subsequent analysis, researchers have discovered novel properties and applications, including the study of 3D QSAR analysis for antimicrobial activities. Such modifications enhance our understanding of the molecular framework necessary for biological activity and allow for the targeted design of new compounds with desired properties (Desai, Bhatt, & Joshi, 2019).
Structural and Computational Analysis
Structural and computational analyses of derivatives have contributed significantly to the field, offering insights into the design and synthesis of new compounds with potential therapeutic applications. The detailed study of molecular interactions and structure-activity relationships provides a basis for further exploration and development of thiazole derivatives for various scientific applications (Baker & Williams, 2003).
特性
IUPAC Name |
ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-12-8-6-7-9-13(12)23-10-14(20)19-17-18-11(3)15(24-17)16(21)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMHCBAYBZSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC(=C(S2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)


![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)
![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)
![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)
![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)
![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)